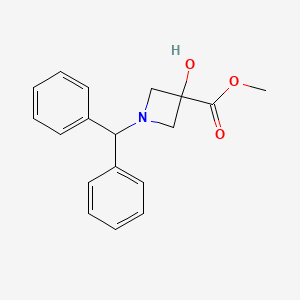

Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 1-benzhydryl-3-hydroxyazetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-22-17(20)18(21)12-19(13-18)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,21H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUZLNDEYLMQPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via Friedel-Crafts alkylation, using benzyl chloride and benzene in the presence of a Lewis acid such as aluminum chloride.

Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow methods to enhance efficiency and yield. For example, the use of microreactors can facilitate safer and more efficient chemical transformations .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The diphenylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted azetidine derivatives.

Aplicaciones Científicas De Investigación

Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biological Studies: It can be used to study the interactions of azetidine derivatives with biological systems.

Mecanismo De Acción

The mechanism of action of Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

The following table summarizes structural analogs and their distinguishing features:

Structural and Functional Comparisons

Azetidine vs. Piperidine Derivatives

- Ring Strain and Reactivity : The target compound’s azetidine ring (4-membered) exhibits higher ring strain compared to six-membered piperidine derivatives (e.g., Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate). This strain may enhance reactivity in ring-opening or functionalization reactions .

- Piperidine derivatives lack this bulky substituent .

Hydroxy and Ester Substituents

- Hydrogen Bonding: The 3-hydroxy group in the target compound enables hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated analogs like Methyl 1-benzhydrylazetidine-3-carboxylate .

- Ester Group Stability : Methyl esters (target compound) are generally more hydrolytically stable under basic conditions than ethyl esters (e.g., Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate), which may degrade faster in vivo .

Lipophilicity and Bioactivity

- This property is advantageous in central nervous system-targeted drug design .

Pharmaceutical Potential

Azetidine derivatives are explored as constrained scaffolds in drug discovery. For example:

- Protease Inhibition : The rigid azetidine core mimics peptide bonds, making it a candidate for protease inhibitors .

- Receptor Modulation : Piperidine analogs (e.g., Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate) show activity as GABA receptor modulators, suggesting the target compound could be modified for similar applications .

Actividad Biológica

Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate (M-DPMC) is an organic compound that has garnered attention in medicinal chemistry due to its unique azetidine structure, which incorporates both hydroxyl and carboxylate functionalities. This article explores the biological activity of M-DPMC, including its potential applications in pharmaceuticals, mechanisms of action, and comparative studies with structurally similar compounds.

- Molecular Formula : C18H19NO3

- Molecular Weight : 297.36 g/mol

The compound serves as an important intermediate in the synthesis of various medicinal compounds, particularly in the pharmaceutical industry due to its structural characteristics and potential biological activity.

While specific research on the mechanism of action for M-DPMC is limited, it is hypothesized that the compound may interact with biological targets through hydrogen bonding and other non-covalent interactions. The hydroxyl and carboxylate groups can potentially form hydrogen bonds with enzymes and proteins, which may inhibit their activity. Further investigations are necessary to elucidate these interactions fully.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The presence of the hydroxyl group and the overall azetidine framework may contribute to this activity. However, direct studies on M-DPMC's antimicrobial efficacy are still lacking.

Enzyme Inhibition

M-DPMC's potential for enzyme inhibition is a significant area of interest. Compounds that share structural similarities with M-DPMC have shown promise in inhibiting various enzymes, suggesting that M-DPMC could also possess similar activities.

Comparative Analysis

To better understand the biological potential of M-DPMC, a comparison with similar compounds is beneficial. Below is a table summarizing key features and activities of related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(Diphenylmethyl)-3-hydroxyazetidine | Lacks carboxylate group | Antimicrobial | Simpler structure |

| Methyl 2-(diphenylmethyl)-4-hydroxybutanoate | Different ring structure | Anti-inflammatory | Broader carbon chain |

| 1-Benzhydryl-2-pyrrolidinone | Different ring system | Potential analgesic | Contains a pyrrolidinone |

| Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate | Unique azetidine framework | Unknown | Specific hydroxyl and carboxylic functionalities |

This comparative analysis indicates that M-DPMC stands out due to its specific azetidine framework combined with both hydroxyl and carboxylic functionalities, providing unique opportunities for modifications that may enhance its biological activity compared to other compounds.

Case Studies and Research Findings

- Synthesis and Applications : M-DPMC is synthesized through multi-step organic reactions, highlighting its complexity and versatility as a chemical intermediate in synthetic organic chemistry. Its applications primarily lie within medicinal chemistry as an intermediate for synthesizing various pharmaceutical agents .

- Potential Therapeutic Applications : Investigations into derivatives of similar structures have shown promising results in drug development. Research continues to explore how modifications to the M-DPMC structure could enhance its pharmacological properties and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.